molecular formula C22H24FN3O2 B2851032 Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705741-11-2

Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2851032
CAS No.: 1705741-11-2
M. Wt: 381.451
InChI Key: SVFRGRPHFQPFKW-UHFFFAOYSA-N
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Description

The compound contains a bicyclic heptene, an oxadiazole ring, a fluorophenyl group, and a piperidine ring. The bicyclic heptene is a type of cycloalkene, the oxadiazole is a heterocyclic aromatic ring, the fluorophenyl group is a type of aryl halide, and the piperidine is a type of secondary amine .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure would be quite complex due to the presence of several different functional groups and a bicyclic system. The compound would likely exhibit stereoisomerism .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The double bond in the heptene ring could undergo addition reactions, the oxadiazole could participate in nucleophilic aromatic substitution reactions, and the piperidine could undergo reactions typical of secondary amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure, including the configuration of any stereocenters. It would likely be a solid at room temperature, and its solubility would depend on the solvent used .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. It’s important to avoid skin and eye contact, and to use the compound only in a well-ventilated area or under a fume hood .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2/c23-19-6-2-1-5-17(19)21-24-20(28-25-21)12-15-4-3-9-26(13-15)22(27)18-11-14-7-8-16(18)10-14/h1-2,5-8,14-16,18H,3-4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFRGRPHFQPFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC3CC2C=C3)CC4=NC(=NO4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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